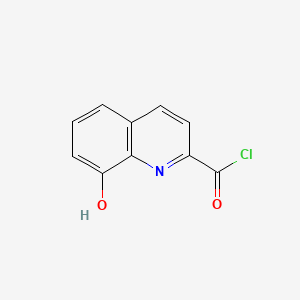

8-Hydroxyquinoline-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Hydroxyquinoline-2-carbonyl chloride is a derivative of 8-Hydroxyquinoline, a small planar molecule with a lipophilic effect and a metal chelating ability . It is a tridentate chelating agent that reacts with 2-aminophenol to form a benzoxazole derivative . It has been used in various fields due to its diverse biological properties .

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives has been explored in various studies. For instance, one study described the preparation of quinoline derivatives and their cytotoxic potentials toward human carcinoma cell lines . Another study focused on the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties .Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-2-carbonyl chloride has been analyzed in several studies . It is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis

8-Hydroxyquinoline-2-carbonyl chloride has been studied for its chemical reactions. For example, one study reported that 8-Hydroxyquinoline derivatives showed remarkable antibacterial activity superior to the standard antibiotic (Penicillin G) .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline-2-carbonyl chloride have been analyzed in several studies . For instance, one study reported that it is a black solid with a melting point of 179-181 °C .Scientific Research Applications

Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial effects . They can be used to develop potent lead compounds with good efficacy and low toxicity .

Anticancer Agents

8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as anticancer agents . They have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .

Antifungal Effects

8-Hydroxyquinoline derivatives have shown antifungal activity against Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride and Trichophyton mentagrophytes .

Inhibitors of 2OG-dependent Enzymes

8-Hydroxyquinoline derivatives can act as inhibitors of 2OG-dependent enzymes . These enzymes are involved in a wide range of biological processes, including oxygen sensing, lipid metabolism, and DNA repair.

Chelators of Metalloproteins

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .

Anti-HIV Agents

8-Hydroxyquinoline derivatives can also act as anti-HIV agents . They can inhibit the replication of the HIV virus, providing a potential treatment for HIV infection .

Antibacterial Activity

The synthesized 8-hydroxyquinoline derivatives have shown potent antibacterial activity against Gram-positive strains [S. aureus (ATCC29213), V. parahaemolyticus (ATCC17802)] and Gram-negative [E. coli (ATCC35218), P. aeruginosa (ATCC27853)] strains .

Neuroprotection

8-Hydroxyquinoline derivatives can act as iron-chelators for neuroprotection . They can protect neurons from damage caused by iron-induced oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Safety And Hazards

properties

IUPAC Name |

8-hydroxyquinoline-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUUBRFEMCGPCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664949 |

Source

|

| Record name | 8-Hydroxyquinoline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxyquinoline-2-carbonyl chloride | |

CAS RN |

125686-91-1 |

Source

|

| Record name | 8-Hydroxy-2-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125686-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-[1,3]Thiazolo[5,4-e][1,2,3]thiadiazine](/img/structure/B594237.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)